Umibecestat HCl

BACE1 selectivity Off-target toxicity Preclinical safety

Umibecestat HCl (CNP520) is the definitive tool for dissecting BACE1 vs. BACE2 pharmacology. Its ~2.7-fold BACE1/BACE2 selectivity surpasses non-selective analogs, enabling precise toxicological attribution. Uniquely, cognitive worsening in human trials proved reversible after 4-month washout—a phenomenon quantified only for this compound. The >75% CSF Aβ reduction benchmark in preclinical models provides a quantitative reference for calibrating novel BACE1 inhibitors. Choose Umibecestat HCl for reproducible, clinically-informed Alzheimer's research.

Molecular Formula C19H17Cl3F7N5O2
Molecular Weight 586.7168
Cat. No. B1193777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmibecestat HCl
SynonymsCNP520;  CNP 520;  CNP-520;  Umibecestat HCl;  Umibecestat hydrochloride
Molecular FormulaC19H17Cl3F7N5O2
Molecular Weight586.7168
Structural Identifiers
SMILESO=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl
InChIInChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1
InChIKeyKBPLESWWYQZTNY-UXHRTOHASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring Umibecestat HCl (CNP520) – A β-Secretase (BACE1) Inhibitor for Alzheimer's Disease Prevention Research


Umibecestat HCl (also known as CNP520) is a 5-amino-1,4-oxazine class, orally active β-Secretase (BACE1) inhibitor [1]. It was advanced into Phase II/III clinical trials by Novartis, Amgen, and Banner Alzheimer's Institute under the Alzheimer's Prevention Initiative (API) Generation Program to evaluate its ability to delay or prevent the onset of Alzheimer's disease (AD) clinical symptoms in individuals at high genetic risk [2]. Although the clinical program was ultimately discontinued due to cognitive worsening observed in treatment groups, the extensive preclinical and clinical data generated provide a uniquely characterized tool compound for investigating the nuanced role of BACE1 inhibition in AD pathophysiology and the mechanisms of BACE inhibitor-related adverse effects [3].

Why Umibecestat HCl Cannot Be Interchanged with Other BACE1 Inhibitors Like Verubecestat or Lanabecestat


Despite all belonging to the BACE1 inhibitor class and sharing a common clinical fate of discontinuation, the preclinical and clinical profiles of Umibecestat HCl differ materially from its closest analogs (e.g., Verubecestat, Lanabecestat, Atabecestat, Elenbecestat) in terms of BACE1/BACE2 selectivity, pharmacokinetic properties, and the specific adverse effect profile observed in human trials [1]. Critically, Umibecestat is the only BACE1 inhibitor for which the reversibility of cognitive side effects following washout has been systematically quantified in a blinded, placebo-controlled setting [2]. These distinct characteristics mean that substitution with another BACE1 inhibitor would fundamentally alter the research question, particularly in studies exploring the relationship between BACE2 off-target inhibition, amyloid reduction dynamics, or the functional consequences of BACE1 inhibition.

Umibecestat HCl Quantitative Evidence Guide: Direct Comparator-Based Differentiation for Procurement


BACE1/BACE2 Selectivity: A Differentiated Safety Profile for Preventing Off-Target Toxicity

Umibecestat HCl (CNP520) exhibits an IC50 of 11 nM for human BACE1 and 30 nM for BACE2, translating to a ~2.7-fold selectivity for BACE1 [1]. In contrast, Atabecestat (JNJ-54861911) shows a BACE1 IC50 of 9.8 nM but a BACE2 IC50 of 5.6 nM, making it equipotent and non-selective between the two isoforms [2]. This selective profile of Umibecestat is correlated in preclinical reports with the absence of hair depigmentation and other BACE2-mediated toxicities that were observed with less selective BACE1 inhibitors [3].

BACE1 selectivity Off-target toxicity Preclinical safety

In Vivo Aβ Reduction Efficacy and Duration of Action in Preclinical Models

In a 7-day oral dosing study in dogs, Umibecestat (3.1 mg/kg) reduced cerebrospinal fluid (CSF) Aβ40 and Aβ42 levels by >75%, with levels returning slowly to baseline over the subsequent 7 days [1]. While Verubecestat also robustly reduces CSF Aβ in rats and monkeys, it does so with a different magnitude and time-course [2]. This specific, well-characterized >75% reduction and its washout kinetics make Umibecestat a reliable positive control for experiments requiring a defined, reversible reduction in Aβ peptides.

Amyloid beta reduction Cerebrospinal fluid Preclinical pharmacology

Reversibility of Cognitive Worsening: A Unique Clinical Datapoint for Functional Off-Target Studies

In the API Generation Studies, Umibecestat treatment (15 or 50 mg daily) for an average of 7 months in cognitively unimpaired, at-risk individuals (n=1556) was associated with a small but statistically significant cognitive decline on the RBANS battery compared to placebo [1]. Crucially, this decline was shown to be reversible, with RBANS score differences no longer significant after a median washout period of 4 months [1]. No comparable, placebo-controlled data on the reversibility of cognitive effects exists for other discontinued BACE1 inhibitors like Verubecestat, Lanabecestat, or Atabecestat, making Umibecestat the sole compound for which this phenomenon can be studied [2].

Cognitive safety Reversibility Clinical pharmacology

Optimal Research and Procurement Scenarios for Umibecestat HCl


Investigating the Impact of BACE1 Isoform Selectivity on Off-Target Toxicity

Umibecestat's ~2.7-fold selectivity for BACE1 over BACE2, contrasted with the non-selective profile of Atabecestat, makes it an essential tool for studies designed to dissect the specific toxicological contributions of BACE2 inhibition versus BACE1 inhibition [1]. Researchers seeking to model or avoid the hair depigmentation and other adverse effects linked to BACE2 inhibition will find Umibecestat a superior starting point for their chemical probe or in vivo pharmacology studies [2].

Modeling the Reversibility of BACE Inhibitor-Induced Cognitive Side Effects

The unique clinical dataset demonstrating the reversibility of cognitive worsening after a 4-month washout period positions Umibecestat as the definitive tool for mechanistic studies into this phenomenon [1]. Investigations into synaptic dysfunction, neuroinflammation, or other functional changes induced by BACE1 inhibition can be designed around the well-characterized, reversible nature of Umibecestat's cognitive effects, providing a clearer experimental system than with other BACE inhibitors for which this reversibility is not documented.

Calibrating Preclinical In Vivo Models of Central Aβ Reduction

The robust and quantifiable >75% reduction in CSF Aβ40 and Aβ42 in dogs following oral dosing provides a precise benchmark for calibrating new preclinical models or comparing the efficacy of novel BACE1-targeting compounds [1]. This level of quantitative definition allows for more rigorous experimental design and cross-study comparability in the field of CNS amyloid-targeting therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umibecestat HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.